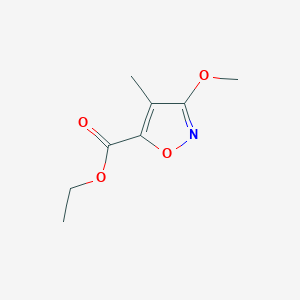

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate

Vue d'ensemble

Description

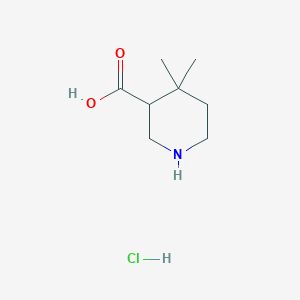

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate is a chemical compound with the CAS Number: 206064-49-5. It has a molecular weight of 185.18 . The compound is in the form of a pale-yellow to yellow-brown sticky oil to semi-solid .

Molecular Structure Analysis

The IUPAC name for this compound is ethyl 3-methoxy-4-methylisoxazole-5-carboxylate . The InChI code is 1S/C8H11NO4/c1-4-12-8(10)6-5(2)7(11-3)9-13-6/h4H2,1-3H3 . The InChI key is UVXYNACCCGVAGC-UHFFFAOYSA-N .Applications De Recherche Scientifique

Synthesis of Complex Molecules

Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. For instance, it has been utilized in the biomimetic synthesis of α-cyclopiazonic acid, a potent mycotoxin and secondary metabolite produced by certain fungi. This synthesis involves the conversion of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate and demonstrates the compound's versatility in organic synthesis (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).

Development of Biologically Active Compounds

Research has also focused on developing biologically active compounds using Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate. For example, studies have shown its involvement in synthesizing acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia. These compounds have been tested for their auxin activities and effects on wheat gemma, highlighting the compound's potential in agricultural chemistry (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).

Pharmaceutical Applications

In pharmaceutical research, Ethyl 3-Methoxy-4-methylisoxazole-5-carboxylate has been employed in the synthesis of various drug candidates. For instance, its derivatives have been explored for their potential antitumor properties. One study demonstrated its use in creating benzocarbazoloquinones, compounds known for their anticancer activities (Rajeswaran & Srinivasan, 1994).

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 3-methoxy-4-methyl-1,2-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-4-12-8(10)6-5(2)7(11-3)9-13-6/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXYNACCCGVAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=NO1)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzodioxol-5-ylmethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2562871.png)

![N-[(4-chlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2562882.png)

![1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2562883.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2562885.png)